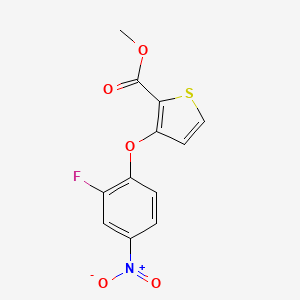

Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate is a chemical compound with the molecular formula C12H8FNO4S It is known for its unique structure, which includes a thiophene ring substituted with a methyl ester group and a 2-fluoro-4-nitrophenoxy group

作用機序

Target of Action

The primary target of Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate is the enzyme monoamine oxidase-A (MAO-A) . MAO-A plays a crucial role in the metabolism of monoamines, including neurotransmitters such as serotonin and norepinephrine .

Mode of Action

This compound: interacts with its target, MAO-A, through a process of oxidation and spontaneous hydrolysis . This interaction results in the production of a non-toxic labeled metabolite and 2-fluoro-4-nitrophenol .

Biochemical Pathways

The action of This compound affects the biochemical pathway involving MAO-A. The oxidation and hydrolysis of the compound by MAO-A lead to changes in the levels of monoamine neurotransmitters . These changes can have downstream effects on various neurological processes and functions.

Pharmacokinetics

The pharmacokinetics of This compound involve its metabolism by MAO-A, leading to the production of a non-toxic labeled metabolite . This metabolite can be used for PET imaging, providing a means to monitor the distribution and elimination of the compound in the body . .

Result of Action

The action of This compound results in the production of a non-toxic labeled metabolite and 2-fluoro-4-nitrophenol . These products can be detected and differentiated using PET imaging and MRI, respectively . This allows for the monitoring of the compound’s effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment can affect the rate of the compound’s metabolism by MAO-A . .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate typically involves the reaction of 3-hydroxythiophene-2-carboxylic acid with 2-fluoro-4-nitrophenol in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反応の分析

Types of Reactions

Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

科学的研究の応用

Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

類似化合物との比較

Similar Compounds

- Methyl 3-(2-fluoro-4-nitrophenoxy)benzoate

- Methyl 3-(2-fluoro-4-nitrophenoxy)ethoxybenzoate

Uniqueness

Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to similar compounds with benzene or other aromatic rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry.

生物活性

Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate, a compound with the CAS number 252026-46-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a thiophene ring, a nitrophenoxy group, and a methyl ester functional group. Its molecular formula is C12H8FNO5S, and it has a molecular weight of approximately 297.26 g/mol. The compound is typically stored under refrigeration and is primarily used for research purposes rather than as a pharmaceutical product .

Target Enzyme: Monoamine Oxidase-A (MAO-A)

This compound primarily targets the enzyme monoamine oxidase-A (MAO-A). The compound interacts with MAO-A through oxidation and spontaneous hydrolysis, leading to alterations in monoamine neurotransmitter levels, which are crucial in various neurochemical pathways .

Biochemical Pathways

The interaction with MAO-A results in the production of non-toxic metabolites, including 2-fluoro-4-nitrophenol. This metabolic pathway is significant as it influences neurotransmitter dynamics, which can have implications for mood regulation and potential therapeutic effects in neuropsychiatric disorders .

Pharmacological Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a building block for synthesizing potential pharmaceutical agents targeting specific enzymes or receptors.

- Materials Science : The compound's electronic properties make it suitable for developing organic semiconductors and conductive polymers.

- Organic Synthesis : It acts as an intermediate in synthesizing more complex molecules, aiding in the exploration of reaction mechanisms .

Case Studies and Experimental Data

-

Antitubercular Activity : A study highlighted the synthesis of derivatives based on the nitrophenoxy structure, showing promising antitubercular activities against M. tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. Notably, one derivative exhibited an MIC of 4 μg/mL against both standard and rifampicin-resistant strains .

Compound MIC (μg/mL) Activity Against 3m 4 M. tuberculosis H37Rv 3e 64 Rifampicin-resistant strains 3p 64 Isoniazid-resistant strains - Safety Profile : In vitro assays indicated that related compounds showed no significant inhibitory effects on various tumor cell lines, suggesting a favorable safety profile for further development .

特性

IUPAC Name |

methyl 3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO5S/c1-18-12(15)11-10(4-5-20-11)19-9-3-2-7(14(16)17)6-8(9)13/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCDPEXMZJSAEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。